4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 1207043-28-4
VCID: VC4895187
InChI: InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

CAS No.: 1207043-28-4

Cat. No.: VC4895187

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole - 1207043-28-4

Specification

CAS No. 1207043-28-4
Molecular Formula C20H16N4O2S
Molecular Weight 376.43
IUPAC Name 4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Standard InChI InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3
Standard InChI Key IANBLJQUJWSWRO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C

Introduction

Structural and Molecular Features

Core Architecture

The molecule integrates three distinct heterocyclic systems:

  • Thiazole: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Thiazoles are renowned for their electron-rich nature and role in bioactive molecules .

  • 1,2,3-Triazole: A five-membered ring with three nitrogen atoms, prized for its metabolic stability and hydrogen-bonding capacity .

  • Benzo[d] dioxole: A fused benzene ring with a 1,3-dioxole group, commonly associated with natural products like safrole and myristicin, which confer lipophilicity and bioavailability .

The substituents—5-methyl and p-tolyl groups on the triazole ring—enhance steric bulk and modulate electronic properties, potentially influencing binding interactions .

Stereoelectronic Properties

  • Thiazole Ring: The sulfur atom contributes to π-electron delocalization, while the nitrogen at position 1 acts as a hydrogen-bond acceptor.

  • Triazole Ring: The 1,2,3-triazole’s dipole moment (≈5 D) facilitates dipole-dipole interactions with biological targets .

  • Benzo[d] dioxole: The electron-donating methoxy groups increase aromatic π-density, enhancing interactions with hydrophobic protein pockets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments (Fig. 1):

  • Thiazole Core: Likely derived from cyclization of a thioamide with a phenacyl bromide.

  • Triazole-Benzo[d] dioxole Substituent: Synthesized via Huisgen cycloaddition or nucleophilic substitution.

Formation of the Triazole Moiety

The 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl group is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Azide Preparation: p-Toluidine is diazotized and converted to an azide.

  • Alkyne Preparation: Propargyl bromide reacts with methylamine to form 5-methyl-1H-1,2,3-triazole.

  • Cycloaddition: The azide and alkyne undergo CuAAC to yield the triazole .

Thiazole Ring Construction

The thiazole ring is formed via Hantzsch thiazole synthesis:

  • Thioamide Precursor: Benzo[d] dioxol-5-yl thioamide is prepared by reacting benzo[d] dioxol-5-yl amine with carbon disulfide.

  • Cyclization: The thioamide reacts with phenacyl bromide bearing the pre-formed triazole moiety in ethanol under reflux, catalyzed by triethylamine (Et3_3N) .

Representative Reaction Scheme

Thioamide+Phenacyl bromideEtOH, Et3N, refluxThiazole Derivative\text{Thioamide} + \text{Phenacyl bromide} \xrightarrow{\text{EtOH, Et}_3\text{N, reflux}} \text{Thiazole Derivative}

Purification and Yield

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane (3:7) yields the pure compound .

  • Yield: Analogous syntheses report yields of 70–85% under optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.17 (s, 1H, triazole-H) .

    • δ 7.70 (d, J = 8 Hz, 2H, p-tolyl aromatic) .

    • δ 6.90–7.10 (m, 3H, benzo[d] dioxole) .

    • δ 2.35 (s, 3H, p-tolyl -CH3_3) .

    • δ 2.12 (s, 3H, triazole -CH3_3) .

  • 13^{13}C NMR (100 MHz, DMSO-d6_6):

    • δ 165.8 (C2 thiazole) .

    • δ 150.6 (triazole-C) .

    • δ 139.7 (benzo[d] dioxole quaternary C) .

Infrared (IR) Spectroscopy

  • Peaks at 1593 cm1^{-1} (C=N stretch) and 1275 cm1^{-1} (C-O-C of benzo[d] dioxole) .

Mass Spectrometry

  • ESI-MS: m/z 421.1 [M+H]+^+ (calculated for C21_{21}H17_{17}N5_5O2_2S: 420.1).

Biological Activity and Applications

Molecular Docking Insights

Docking studies of analogous compounds into DNA topoisomerase IV (PDB: 3TTZ) reveal:

  • Binding Energy: −11.66 kcal/mol via H-bonds with Arg458 and π-stacking with Tyr466 .

  • Key Interactions: The triazole’s nitrogen atoms coordinate with Mg2+^{2+} ions in the enzyme active site .

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